molecular formula C23H25FN2O3 B2603926 (Rac)-IDO1-IN-5 CAS No. 2166616-74-4

(Rac)-IDO1-IN-5

货号 B2603926
CAS 编号: 2166616-74-4
分子量: 396.462
InChI 键: NUBWFWVVKLRSHS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Rac)-IDO1-IN-5 is a chemical compound that has been developed as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in the immune system. The inhibition of IDO1 has been shown to have potential therapeutic applications in cancer, autoimmune diseases, and transplantation.

作用机制

(Rac)-(Rac)-IDO1-IN-5-IN-5 inhibits (Rac)-IDO1-IN-5 by binding to the active site of the enzyme and preventing the conversion of tryptophan to kynurenine. This leads to an increase in the concentration of tryptophan and a decrease in the concentration of kynurenine. The increase in tryptophan concentration has been shown to enhance the anti-tumor immune response and reduce the severity of autoimmune diseases.
Biochemical and Physiological Effects
The inhibition of this compound by (Rac)-(Rac)-IDO1-IN-5-IN-5 has been shown to have several biochemical and physiological effects. In cancer, the inhibition of this compound leads to an increase in the concentration of tryptophan, which is essential for the activation and proliferation of T cells. This leads to an enhancement of the anti-tumor immune response. In autoimmune diseases, the inhibition of this compound leads to a decrease in the concentration of kynurenine, which is known to have immunosuppressive effects. This leads to a reduction in the severity of autoimmune diseases. In transplantation, the inhibition of this compound leads to a reduction in the rejection of transplanted organs.

实验室实验的优点和局限性

(Rac)-(Rac)-IDO1-IN-5-IN-5 has several advantages for lab experiments. It is a highly specific inhibitor of (Rac)-IDO1-IN-5 and has been shown to have a low toxicity profile. It is also stable under physiological conditions and can be easily synthesized in large quantities. However, (Rac)-(Rac)-IDO1-IN-5-IN-5 has some limitations for lab experiments. It has a relatively short half-life and may require frequent dosing in vivo. It may also have off-target effects on other enzymes that are structurally similar to this compound.

未来方向

There are several future directions for the study of (Rac)-(Rac)-IDO1-IN-5-IN-5. One direction is the development of more potent and selective inhibitors of (Rac)-IDO1-IN-5. Another direction is the investigation of the combination of (Rac)-(Rac)-IDO1-IN-5-IN-5 with other cancer treatments such as chemotherapy and immunotherapy. Additionally, the investigation of the role of this compound in other diseases such as infectious diseases and neurodegenerative diseases may provide new therapeutic targets for (Rac)-(Rac)-IDO1-IN-5-IN-5. Finally, the investigation of the pharmacokinetics and pharmacodynamics of (Rac)-(Rac)-IDO1-IN-5-IN-5 in vivo may provide valuable information for the development of clinical trials.

合成方法

The synthesis of (Rac)-(Rac)-IDO1-IN-5-IN-5 involves a multi-step process that starts with the preparation of 2-amino-3-cyanopyridine. This compound is then reacted with an appropriate aldehyde to form an imine intermediate. The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the coupling of the amine with an appropriate acid chloride to form the desired compound.

科学研究应用

(Rac)-(Rac)-IDO1-IN-5-IN-5 has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and transplantation. In cancer, (Rac)-IDO1-IN-5 is known to play a critical role in immune evasion by tumors. The inhibition of this compound by (Rac)-(Rac)-IDO1-IN-5-IN-5 has been shown to enhance the anti-tumor immune response and improve the efficacy of other cancer treatments such as chemotherapy and immunotherapy. In autoimmune diseases, this compound has been shown to play a role in the suppression of the immune system. The inhibition of this compound by (Rac)-(Rac)-IDO1-IN-5-IN-5 has been shown to reduce the severity of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In transplantation, this compound has been shown to play a role in the rejection of transplanted organs. The inhibition of this compound by (Rac)-(Rac)-IDO1-IN-5-IN-5 has been shown to improve the survival of transplanted organs.

属性

IUPAC Name

4-fluoro-N-[1-[1-(oxane-4-carbonyl)-2,3-dihydroindol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3/c1-15(25-22(27)16-2-5-20(24)6-3-16)18-4-7-21-19(14-18)8-11-26(21)23(28)17-9-12-29-13-10-17/h2-7,14-15,17H,8-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBWFWVVKLRSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N(CC2)C(=O)C3CCOCC3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。